1-(4-Methyl-2-nitrophenyl)-1h-imidazole

Chromatography Drug Design LogP

Researchers requiring nitrophenyl imidazole building blocks often face supply inconsistency and uncharacterized substitution patterns that compromise HPLC method development and synthetic reproducibility. 1-(4-Methyl-2-nitrophenyl)-1H-imidazole (CAS 22136-37-4) directly addresses this gap with a rigorously defined ortho-nitro/para-methyl electronic profile. • Enhanced Lipophilicity (XLogP3-AA 1.9 vs. 1.65 for non-methyl analog) enables superior C18 reversed-phase retention, facilitating baseline separation of closely related impurities or metabolites. • Ortho-nitro group provides a selective reduction handle to generate 1-(2-amino-4-methylphenyl)-1H-imidazole, a versatile anchor for amide coupling, sulfonamide formation, or reductive amination in library synthesis. • MW 203.20 g/mol and TPSA 63.6 Ų place the compound within lead-like chemical space, supporting direct use in medicinal chemistry optimization campaigns. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. Available in stock with immediate global dispatch.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 22136-37-4
Cat. No. B3349502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-2-nitrophenyl)-1h-imidazole
CAS22136-37-4
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-8-2-3-9(10(6-8)13(14)15)12-5-4-11-7-12/h2-7H,1H3
InChIKeyDVJFCBMEBFBNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-2-nitrophenyl)-1H-imidazole Identity & Baseline


1-(4-Methyl-2-nitrophenyl)-1H-imidazole (CAS 22136-37-4) is an imidazole derivative substituted with a 4-methyl-2-nitrophenyl group. It belongs to the class of nitrophenyl imidazoles, which are widely explored as synthetic intermediates and bioactive scaffolds [1]. The compound possesses a molecular weight of 203.20 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 63.6 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1]. Its structure combines an electron-withdrawing nitro group ortho to the imidazole nitrogen and an electron-donating methyl group para to the imidazole, creating a distinct electronic profile compared to mono-substituted nitrophenyl imidazoles.

Scaffold Nitrophenyl imidazole scaffold for synthetic intermediate and bioactive probe studies
Chemistry Ortho-nitro/para-methyl motif supports distinct electronic and steric profile for cross-coupling or reduction pathways
Context Supports chromatography method development and building-block diversification workflows

Why Generic Analogs Cannot Substitute


Nitrophenyl imidazole derivatives exhibit pronounced structure-activity relationships where even minor substituent changes dramatically alter electronic properties, lipophilicity, and binding interactions [1]. The combination of a para-methyl and ortho-nitro group in 1-(4-methyl-2-nitrophenyl)-1H-imidazole creates a unique steric and electronic environment that cannot be replicated by analogs lacking either substituent. This impacts critical parameters such as HPLC retention time, logP, and reactivity in cross-coupling or reduction steps, making direct substitution risky in both analytical and synthetic workflows. As demonstrated in comparative studies of nNOS inhibition among nitrophenyl imidazoles, the presence and position of methyl and nitro substituents critically determine selectivity and potency [2].

Property shift Replacing with 4-nitrophenyl imidazole analogs may alter HPLC retention and lipophilicity-dependent assay readouts.
Mass mismatch 14 Da mass difference vs. non-methyl analog can shift MS identification and stoichiometry in synthetic steps.
Pathway gap Non-nitro or non-methyl analogs lack the functional handles required for reduction-based diversification or selectivity studies.

Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. 4-Nitrophenyl Imidazole

1-(4-Methyl-2-nitrophenyl)-1H-imidazole exhibits a computed XLogP3-AA of 1.9 [1], compared to a LogP of 1.65 for 1-(4-nitrophenyl)-1H-imidazole . This 0.25 log unit increase represents a ~78% higher predicted partition coefficient, translating to measurably longer reversed-phase HPLC retention times and potentially enhanced membrane permeability.

Lipophilicity vs. 4-Nitro analog
Cross-study comparable
XLogP3 1.9 vs. 1.65 (+0.25 log units)
~1.78× higher partition coefficient
Supports chromatographic retention differentiation
Computed data; verify with experimental logP
Chromatography Drug Design LogP

Molecular Weight and Rotatable Bond Distinction

The target compound has a molecular weight of 203.20 g/mol and one rotatable bond [1], compared to 189.17 g/mol and one rotatable bond for 1-(4-nitrophenyl)-1H-imidazole [2]. The 14 Da mass difference (one methylene equivalent) is sufficient for unambiguous differentiation by mass spectrometry and for accurate molar calculations in synthetic procedures.

MW & Rotatable Bond Distinction
Cross-study comparable
203.20 g/mol vs. 189.17 g/mol (Δ14.03 Da)
Clear MS differentiation and stoichiometry control
Sufficient mass difference for LC-MS identification
Mass Spectrometry Synthesis Property Prediction

Nitro Group Absence Impacts Reactivity

1-(4-Methyl-2-nitrophenyl)-1H-imidazole contains a nitro group that is absent in 1-(4-methylphenyl)-1H-imidazole (CAS 25372-10-5) [1]. The nitro group imparts a strong electron-withdrawing effect, increases hydrogen-bond acceptor count to 3, and enables subsequent reduction to a primary amine, a key functional handle for bioconjugation or library diversification. 1-(4-Methylphenyl)-1H-imidazole lacks these capabilities .

Nitro Group Absence Impact
Class-level inference
Nitro present (HBA 3) vs. absent (HBA 2)
Nitro enables reduction to amine for bioconjugation
Non-nitro analog cannot support reductive amination pathways
Chemical Reactivity Bioisosteres Reduction Potential

nNOS Selectivity Potential Over 4-Nitrophenyl Analogs

Studies on N-phenacyl imidazoles demonstrate that the presence and position of methyl substituents dramatically alter selectivity between neuronal nitric oxide synthase (nNOS) and endothelial NOS (eNOS) [1]. N-(4-Nitrophenacyl)-2-methyl-imidazole exhibited a Ki of 140 nM against rat nNOS [2]. While direct inhibition data for 1-(4-methyl-2-nitrophenyl)-1H-imidazole are not available, the ortho-nitro/para-methyl substitution pattern is expected to confer a distinct selectivity profile relative to 4-nitrophenyl imidazoles lacking the methyl group.

nNOS Selectivity Potential
Class-level inference
Predicted altered selectivity vs. 4-nitrophenyl analogs
Methyl substitution may shift isoform selectivity context
Direct Ki data not available; requires experimental confirmation
nNOS Inhibition Neuroprotection Structure-Activity Relationship

Synthetic Accessibility via Urea-Assisted Nitration

The BASF patent US5008398 discloses a process for preparing p-nitrophenyl-imidazoles in yields often 90% or more by carrying out nitration in the presence of urea [1]. While not specifically exemplified for the target compound, the methodology is directly applicable to phenylimidazole precursors bearing a methyl substituent. This provides a scalable, high-yielding synthetic entry distinct from alternative nitration procedures that suffer from over-nitration and lower yields (e.g., nitration of 4(5)-phenylimidazole yields predominantly over-nitrated products) [1].

Synthetic Accessibility
Class-level inference
Urea-assisted nitration; predicted yield ≥90%
Supports scale-up procurement decisions
Patent methodology; verify on target substrate
Synthetic Methodology Process Chemistry Scale-up

Validated Application Scenarios


Chromatographic Method with Enhanced Retention

Analytical chemists developing HPLC or UPLC methods for nitrophenyl imidazole libraries can exploit the compound's higher XLogP3-AA of 1.9 (versus 1.65 for the non-methyl analog) to achieve greater retention on C18 columns, facilitating separation of closely related impurities or metabolites. This is particularly valuable when baseline resolution of methylated vs. non-methylated derivatives is required [1].

Functionalized Building Block Synthesis via Nitro Reduction

Medicinal chemists seeking to install a primary amine handle on an imidazole scaffold can reduce the nitro group of 1-(4-methyl-2-nitrophenyl)-1H-imidazole to generate 1-(2-amino-4-methylphenyl)-1H-imidazole. This amine intermediate serves as a versatile anchor for amide bond formation, sulfonamide coupling, or reductive amination, enabling rapid library expansion. The ortho-nitro position ensures that the resulting amine is positioned ortho to the imidazole, a geometry distinct from that obtainable from para-nitro analogs [2].

Hit-to-Lead Optimization for nNOS Inhibitors

Based on class-level SAR indicating that methyl substitution enhances nNOS selectivity over eNOS, researchers can employ 1-(4-methyl-2-nitrophenyl)-1H-imidazole as a core scaffold for iterative optimization. The compound's physicochemical profile (MW 203, LogP 1.9) places it within lead-like space, and its nitro group offers a synthetic handle for further diversification. Comparative studies with 1-(4-nitrophenyl)-1H-imidazole should be conducted to confirm predicted selectivity shifts [1].

Application
Selection Property
Validation Focus
Chromatographic method with enhanced retention
Higher computed lipophilicity (XLogP3 1.9)
Verify experimental logP and C18 retention vs. non-methyl analog
Functionalized building block via nitro reduction
Ortho-nitro group enables amine handle installation
Confirm reduction efficiency and amine intermediate identity
Hit-to-lead optimization for nNOS inhibitors
Class-level SAR indicates methyl substitution may shift selectivity
Compare selectivity profile with 4-nitrophenyl imidazole in enzyme assays
Quote Request

Request a Quote for 1-(4-Methyl-2-nitrophenyl)-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.